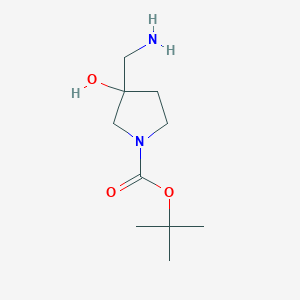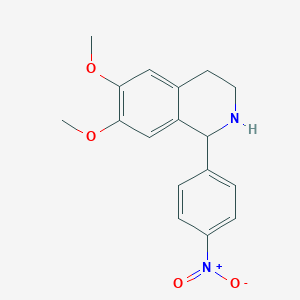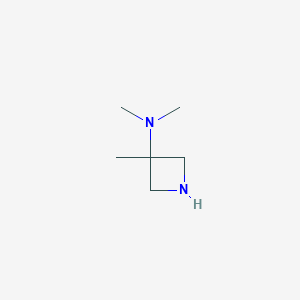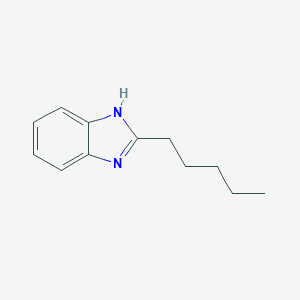
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. It belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting enzymes, modulating signaling pathways, and interacting with cellular targets.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been shown to have antioxidant and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its diverse pharmacological properties. It can be used in various assays to investigate its biological activities. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its mechanism of action and identify its cellular targets. Additionally, further studies can be conducted to evaluate its safety and toxicity profile.
In conclusion, 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound with diverse pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with phenylacetic acid in the presence of phosphorous oxychloride. The resulting product is then cyclized with acetic anhydride and sodium acetate to form the final compound. The yield of the synthesis is around 70%, and the purity can be increased by recrystallization.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been investigated for its potential as an antioxidant, anticonvulsant, and antidepressant agent.
properties
CAS RN |
842-79-5 |
|---|---|
Product Name |
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-9-7-12(8-10-13)15-17-16-14(19-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
PGLXSBJEJSUXOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Other CAS RN |
842-79-5 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)


